Dapaconazole

Descripción general

Descripción

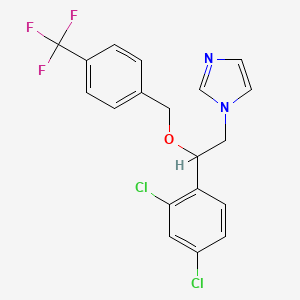

Dapaconazole is an antifungal agent that has been used in trials studying the treatment of Tinea Pedis . It has a molecular formula of C19H15Cl2F3N2O and a molecular weight of 415.2 g/mol .

Molecular Structure Analysis

The IUPAC name for Dapaconazole is 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole . Its InChI and Canonical SMILES strings provide a textual representation of its molecular structure .

Chemical Reactions Analysis

Dapaconazole has been found to inhibit all isoforms of the Cytochrome P450 enzyme, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . This inhibition is key to its antifungal activity.

Physical And Chemical Properties Analysis

Dapaconazole has a molecular weight of 415.2 g/mol and a molecular formula of C19H15Cl2F3N2O . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Antifungal Activity

Dapaconazole is a novel imidazole that has shown significant antifungal activity against several pathogenic fungi. These include Tricophyton verrucosum, Tricophyton rubrum, Trycophyton mantagrophutes, Microsporum gypseum, Microsporum canis, and Aspergillus niger .

Drug-Drug Interactions

Dapaconazole has been studied for its potential to cause drug-drug interactions (DDIs) over the main Cytochrome P450 (CYP) isoenzymes. This was done using static (in vitro to in vivo extrapolation equation, IVIVE) and dynamic (PBPK model) approaches .

Inhibition of CYP Isoenzymes

In vitro studies have shown that Dapaconazole inhibits all isoforms of CYP450 isoenzymes investigated, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 .

PBPK Modeling

A Dapaconazole PBPK model in dogs was developed and qualified using observed data and was scaled up for humans. This model is used to predict potential DDI scenarios .

Inhibition Strength

Based on the analyses, Dapaconazole is a weak inhibitor (AUCR > 1.25 and <2) of CYP1A2 and CYP2C9, a moderate inhibitor (AUCR > 2 and <5) of CYP2C8 and CYP2D6, and a strong inhibitor (AUCR ≥ 5) of CYP2C19 and CYP3A .

Clinical Trials

One important application of the PBPK model during early drug development is to predict drug exposure prior to in vivo studies, mainly clinical trials .

Direcciones Futuras

Dapaconazole has been used in trials studying the treatment of Tinea Pedis . The results of these studies may guide future research and clinical use of Dapaconazole . Further studies are needed to fully understand its mechanism of action, potential drug-drug interactions, and long-term safety profile .

Propiedades

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAHXHWSMYFWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapaconazole | |

CAS RN |

1269726-67-1 | |

| Record name | Dapaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?

A1: Dapaconazole is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, Dapaconazole disrupts ergosterol production, ultimately leading to fungal cell death. [, ]

Q2: Has Dapaconazole demonstrated efficacy against specific fungal infections in clinical trials?

A2: Yes, clinical trials have shown promising results for Dapaconazole in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that Dapaconazole tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with Dapaconazole also exhibiting a good safety profile. []

Q3: Are there concerns about potential drug interactions with Dapaconazole?

A3: Research suggests that Dapaconazole has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that Dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.

Q4: What are the potential advantages of Dapaconazole compared to existing antifungal treatments?

A4: While further research is necessary, some studies suggest potential advantages of Dapaconazole over existing treatments. For example, in the treatment of Pityriasis versicolor, Dapaconazole demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for Dapaconazole, which might offer improved efficacy and reduced side effects. [, ]

Q5: What is the current state of research on Dapaconazole, and what are the future directions?

A5: Current research on Dapaconazole includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of Dapaconazole. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)